molecular formula C6H9ClO2 B158982 2-Chloroethyl methacrylate CAS No. 1888-94-4

2-Chloroethyl methacrylate

Cat. No. B158982
Key on ui cas rn: 1888-94-4
M. Wt: 148.59 g/mol
InChI Key: GPOGMJLHWQHEGF-UHFFFAOYSA-N
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Patent
US06680160B2

Procedure details

A solution was prepared by dissolving 25 g of 2-chloroethanol (310 mmol) and 37.7 g of triethylamine (372.6 mmol) in 70 g of diethylether. Next, 33.72 g of chloroacrylate (272.6 mmol) dissolved in 70 g of diethylether was added drop wise to the solution at ambient temperatures with agitation being carried out for four hours. During the reaction, the reaction flask was cooled with water. The resulting solution was then washed with 300 g of water, 300 g of KHCO3 (aq), and 300 g of NaCl (aq). The organic phase was dried with Na2SO4, and the diethylether was removed by distillation. The yield of the chloroethylacrylate was 91%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
33.72 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].[CH2:5](N(CC)CC)C.Cl[C:13](=[CH2:17])[C:14]([O-:16])=O.O>C(OCC)C>[Cl:1][CH2:2][CH2:3][O:4][C:14](=[O:16])[C:13]([CH3:17])=[CH2:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCCO
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
33.72 g
Type
reactant
Smiles
ClC(C(=O)[O-])=C
Name
Quantity
70 g
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
was added drop wise to the solution at ambient temperatures with agitation
CUSTOM
Type
CUSTOM
Details
During the reaction
WASH
Type
WASH
Details
The resulting solution was then washed with 300 g of water, 300 g of KHCO3 (aq), and 300 g of NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the diethylether was removed by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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